6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one is a complex organic compound that features a benzo[h]isoquinolinone core substituted with an aminoethyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[h]isoquinolinone core, followed by the introduction of the aminoethyl and pyrazolyl groups through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzo[h]isoquinolinone core or the pyrazolyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cancer and neurological disorders.
Industry: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one
- 6-(2-aminoethyl)-9-(1H-pyrazol-3-yl)benzo[h]isoquinolin-1(2H)-one
- 6-(2-aminoethyl)-9-(1H-pyrazol-2-yl)benzo[h]isoquinolin-1(2H)-one
Uniqueness
The uniqueness of 6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable compound for targeted research and development.
Properties
CAS No. |
919291-46-6 |
---|---|
Molecular Formula |
C18H16N4O |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C18H16N4O/c19-6-3-11-9-13-4-7-20-18(23)17(13)15-10-12(1-2-14(11)15)16-5-8-21-22-16/h1-2,4-5,7-10H,3,6,19H2,(H,20,23)(H,21,22) |
InChI Key |
WLPRNGUNVGYLOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1C4=CC=NN4)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.